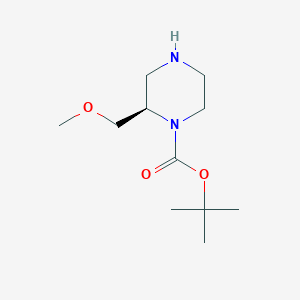

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679630 | |

| Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023301-73-6 | |

| Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS No. 1023301-73-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. The guide details its physicochemical properties, outlines a robust enantioselective synthetic route, and explores its critical applications in the development of novel therapeutics. Emphasis is placed on the strategic importance of the chiral piperazine moiety and the practical utility of this specific synthon in constructing complex molecular architectures for targeted drug action. This document serves as a vital resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1] The introduction of chirality into the piperazine core further enhances its utility, allowing for precise three-dimensional orientation of pharmacophoric groups and leading to improved target affinity and selectivity.

tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS No. 1023301-73-6) is a key chiral intermediate that offers medicinal chemists a versatile platform for asymmetric synthesis. The Boc-protected amine allows for selective functionalization, while the stereodefined methoxymethyl substituent provides a handle for further synthetic transformations or can itself play a role in molecular recognition at the target site. This guide will delve into the technical details of this important molecule, providing a foundation for its effective use in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1023301-73-6 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |

| Molecular Weight | 230.31 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 300.9 ± 17.0 °C (Predicted) | [3] |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.04 ± 0.40 (Predicted) | [3] |

| Optical Activity | [α]²⁰/D +78.4° (c=0.79 g/100ml in MeOH) | [3] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Enantioselective Synthesis: A Strategic Approach

The enantioselective synthesis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is crucial to its application in chiral drug development. A plausible and efficient synthetic strategy, based on established methodologies for similar chiral piperazines, commences from the readily available chiral building block, (R)-glycidol. This "chiral pool" approach ensures the stereochemical integrity of the final product.

A detailed, multi-step synthesis is outlined below, with a focus on the rationale behind each experimental choice.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-3-(benzylamino)propane-1,2-diol

-

Rationale: The synthesis begins with the nucleophilic ring-opening of the chiral epoxide, (R)-glycidol, with benzylamine. The benzyl group serves as a protecting group for one of the nitrogen atoms in the eventual piperazine ring and can be readily removed in a later step.

-

Procedure: To a solution of (R)-glycidol (1.0 eq.) in ethanol, add benzylamine (1.1 eq.). The reaction mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-1-(benzylamino)-3-methoxypropan-2-ol

-

Rationale: The primary alcohol of the diol is selectively methylated. Sodium hydride is used as a strong base to deprotonate the more accessible primary hydroxyl group, followed by quenching with methyl iodide.

-

Procedure: To a cooled (0 °C) solution of (R)-3-(benzylamino)propane-1,2-diol (1.0 eq.) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq.). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Activation of the Primary Alcohol

-

Rationale: To facilitate the subsequent cyclization, the remaining primary hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.

-

Procedure: A detailed protocol for a similar transformation involves dissolving the alcohol in pyridine and cooling the solution to 0°C. p-Toluenesulfonyl chloride is then added, and the mixture is stirred for several hours. The reaction is worked up by pouring it into water and extracting with an organic solvent.[4]

Step 4: Intramolecular Cyclization to form the Piperazine Ring

-

Rationale: Treatment of the activated intermediate with a base will induce an intramolecular S(_N)2 reaction, where the secondary amine displaces the leaving group to form the piperazine ring.

Step 5: Boc Protection of the Piperazine

-

Rationale: The secondary amine of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy that allows for selective reactions at the other nitrogen atom if needed.

-

Procedure: A general procedure for Boc protection involves dissolving the piperazine derivative in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N). The reaction is typically stirred at room temperature until completion.[5]

Step 6: Deprotection of the Benzyl Group

-

Rationale: The final step involves the removal of the N-benzyl group to yield the target compound. This is typically achieved by catalytic hydrogenation.

-

Procedure: The N-benzyl protected piperazine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected signals in the ¹H NMR spectrum would include those for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the piperazine ring and the methylene bridge (a series of multiplets).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 231.1703.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is employed. A suitable chiral stationary phase, such as a polysaccharide-based column, would be used to separate the (R) and (S) enantiomers.[7]

Applications in Drug Development

tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate serves as a critical building block in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and antiviral agents, where the specific stereochemistry of the piperazine moiety is often crucial for target engagement.

Kinase Inhibitors

The piperazine scaffold is frequently incorporated into kinase inhibitors to interact with the solvent-exposed region of the ATP-binding pocket. The chiral methoxymethyl substituent can provide additional interactions, leading to enhanced potency and selectivity. For instance, similar chiral piperazine derivatives have been utilized in the synthesis of inhibitors for various kinases involved in cancer and inflammatory diseases.[8]

Antiviral Agents

Chiral piperazines are also found in a number of antiviral compounds. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, while the chiral substituent can occupy specific pockets in viral enzymes or proteins, leading to the inhibition of viral replication. The development of greener and more efficient synthetic routes to chiral building blocks like the title compound is of significant interest in the synthesis of novel antiviral drugs.[9]

Conclusion

tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a highly valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of orthogonal protecting groups allow for its strategic incorporation into complex molecular architectures. The synthetic route outlined in this guide, starting from a readily available chiral precursor, provides a reliable method for its preparation on a laboratory scale. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of synthons like tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in the medicinal chemist's toolbox will undoubtedly increase.

References

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate [myskinrecipes.com]

- 3. tert-butyl (2R)-2-(MethoxyMethyl)piperazine-1-carboxylate | 1023301-73-6 [chemicalbook.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 6. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation Guide: tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

This guide outlines the structural elucidation strategy for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate . It addresses the specific challenges associated with chiral piperazine scaffolds, particularly the resolution of N-Boc rotamers in NMR and the unambiguous assignment of regiochemistry (N1 vs. N4 protection).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

-

Target Molecule: tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

-

Molecular Formula: C₁₁H₂₂N₂O₃[1]

-

Exact Mass: 230.1630 Da[1]

-

Critical Quality Attributes:

-

Regiochemistry: Confirming the tert-butoxycarbonyl (Boc) group is attached to N1 (proximal to the substituent) rather than N4.

-

Stereochemistry: Validating the (R)-configuration at the C2 position.

-

Conformational Dynamics: Overcoming signal broadening in NMR caused by restricted rotation around the carbamate bond (rotamers).

-

Synthetic Origin & Impurity Profiling

Understanding the synthetic route informs the elucidation strategy by predicting likely impurities. This molecule is typically derived from D-Serine (or its derivatives) to establish the (R)-stereocenter.

-

Key Impurities to Screen:

-

Regioisomer: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (Boc at N4).

-

Bis-protected: Di-tert-butyl 2-(methoxymethyl)piperazine-1,4-dicarboxylate.

-

Enantiomer: The (S)-isomer (trace levels from racemization during cyclization).

-

Spectroscopic Elucidation Strategy

A. Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap) provides the first pass of confirmation.

-

Expected Ion:

m/z. -

Fragmentations: Look for loss of the tert-butyl group (

Da) or the Boc group (

B. Infrared Spectroscopy (FT-IR)

-

Carbamate Carbonyl: Strong band at 1685–1705 cm⁻¹ .

-

Ether C-O Stretch: Distinct band at 1100–1120 cm⁻¹ (methoxymethyl).

-

Amine N-H: Broad band around 3300–3400 cm⁻¹ (confirming the secondary amine at N4 is free).

C. Nuclear Magnetic Resonance (NMR) – The Critical Path

NMR analysis of Boc-piperazines is notoriously difficult due to rotamers . The partial double-bond character of the N-CO bond creates two distinct conformers that exchange slowly on the NMR timescale at room temperature (

Expert Insight: Variable Temperature (VT) NMR

Do not rely solely on room temperature ¹H NMR, which often shows broad, split, or "missing" peaks for protons near the Boc group (C2-H, C6-H).

-

Protocol: Heat the sample to 340–350 K (approx.

) in DMSO- -

Result: The rotation rate increases, causing signal coalescence. The broad multiplets sharpen into well-defined peaks, allowing for accurate integration and coupling constant analysis (

-values).

Regiochemical Assignment (N1 vs. N4)

Distinguishing the 1,2-isomer (Target) from the 1,3-isomer (Impurity) requires 2D NMR.

| Technique | Observation in Target (N1-Boc) | Observation in Isomer (N4-Boc) |

| ¹H NMR | C2-H is deshielded ( | C2-H is shielded ( |

| HMBC | Critical: Correlation between Boc-C=O and C2-H . | No correlation between Boc-C=O and C2-H. Correlation seen with C3/C5 protons. |

| NOESY | Strong NOE between Boc-tBu protons and Methoxymethyl protons. | Weak or no NOE between Boc-tBu and Methoxymethyl (too distant). |

Stereochemical Validation (The "R" Center)

Absolute configuration cannot be determined by standard NMR. Use the following hierarchy of proof:

Method 1: Chiral HPLC (Direct Measurement)

-

Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).

-

Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA).

-

Validation: Compare retention time against a racemic standard (synthesized via racemic serine) and an authentic (S)-reference standard.

Method 2: Small Molecule X-Ray Crystallography

If the oil resists crystallization, derivatize the free N4 amine with a heavy atom (e.g., p-bromobenzoyl chloride).

-

Outcome: Anomalous dispersion allows determination of absolute configuration without a reference standard.

Visualization of Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical sequence of experiments required to fully validate the structure.

Caption: Step-by-step elucidation workflow emphasizing the critical role of VT-NMR and 2D NMR in confirming identity.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes how Heteronuclear Multiple Bond Correlation (HMBC) distinguishes the correct regioisomer.

Caption: HMBC logic demonstrating that the correlation between the Boc carbonyl and the C2 proton is the definitive proof of N1-protection.

Detailed Experimental Protocols

Protocol A: Variable Temperature ¹H NMR

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-

(preferred over CDCl₃ for higher boiling point). -

Initial Scan: Acquire spectrum at 298 K (25°C). Note broadening at 3.8–4.2 ppm (C2-H) and 1.4 ppm (Boc).

-

Heating: Increment temperature in 10 K steps inside the probe.

-

Target: At 343 K (70°C) , verify signal coalescence.

-

Acquisition: Acquire 16–32 scans with a relaxation delay (

) of 2.0 s to ensure quantitative integration.

Protocol B: Chiral HPLC Method

-

Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)),

mm, 5 µm. -

Mobile Phase:

-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

-

Temperature: 25°C.

-

Success Criteria: Resolution (

) > 1.5 between (

References

-

Rotameric Behavior in N-Boc Piperazines: Witek, K. et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016, 12, 2478–2489.[2] [Link]

-

General Piperazine Elucidation & Synthesis: Bedürftig, S. et al. "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[3] Bioorganic & Medicinal Chemistry, 2004, 12(12), 3299-3311. [Link]

-

PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (Isomer Reference). [Link]

Sources

Technical Guide: Synthesis of Chiral 2-Substituted Piperazines

Executive Summary

The piperazine pharmacophore is a structural cornerstone in medicinal chemistry, present in 13 of the top 200 small-molecule drugs (e.g., Imatinib, Olanzapine).[1] However, while N-substitution is trivial, introducing chirality at the C2 carbon remains a significant synthetic bottleneck. This guide details three distinct, high-fidelity workflows for accessing enantiopure 2-substituted piperazines: Classical Chiral Pool Synthesis (via Diketopiperazines), Asymmetric C-H Functionalization (Lithiation), and Next-Gen Organocatalysis (SnAP Reagents).

Section 1: Strategic Landscape & Retrosynthesis

The selection of a synthetic route depends heavily on the availability of starting materials and the desired substitution pattern.

Decision Matrix

-

Route A (Chiral Pool): Best for natural side chains (benzyl, isopropyl, methyl). High reliability, low cost, but long step count.

-

Route B (Lithiation): Best for introducing "unnatural" side chains onto an existing piperazine ring. High atom economy, but requires cryogenic conditions.

-

Route C (SnAP Reagents): Best for rapid library generation from aldehydes. Modular, but reagents can be costly.

Retrosynthetic Logic (Visualized)

Figure 1: Retrosynthetic connectivity map showing the three primary disconnects for accessing the C2 stereocenter.

Section 2: The Chiral Pool Route (Diketopiperazine Reduction)

This is the "workhorse" method for scaling up piperazines with natural amino acid side chains. It relies on the condensation of two amino acids (or one amino acid and glycine) to form a 2,5-diketopiperazine (DKP), followed by global reduction.

Mechanism & Causality

The critical control point is the cyclization step . Direct heating of amino acids often leads to polymerization. The use of N-protected amino acids coupled to glycine esters allows for controlled dipeptide formation before ring closure.

-

Risk: Racemization of the C2 center can occur if the cyclization conditions are too basic (enolization).

-

Solution: Use mild bases or thermal cyclization in high-boiling solvents (e.g., ethylene glycol) for robust ring closure.

Validated Protocol

Target: (S)-2-Benzylpiperazine (from L-Phenylalanine)

Step 1: Dipeptide Formation

-

Dissolve N-Boc-L-Phenylalanine (10 mmol) and Glycine Methyl Ester HCl (11 mmol) in DMF (50 mL).

-

Add HATU (11 mmol) and DIPEA (25 mmol) at 0°C. Stir for 12h at RT.

-

Checkpoint: Monitor TLC for disappearance of starting material.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to yield the dipeptide.[2]

Step 2: Deprotection & Cyclization

-

Treat the dipeptide with 20% TFA/DCM (20 mL) for 2h to remove the Boc group. Concentrate to dryness.

-

Redissolve the residue in sec-butanol (50 mL) and toluene (50 mL). Add acetic acid (5%).

-

Reflux for 16h. The removal of methanol (azeotrope) drives the equilibrium toward the DKP.

-

Cool to 0°C. The DKP often precipitates as a white solid. Filter and wash with Et2O.

Step 3: Global Reduction (The Critical Step) Note: Amide reduction requires harsh conditions. LiAlH4 is standard, but BH3-THF is safer for certain substrates.

-

Suspend LiAlH4 (4.0 equiv) in anhydrous THF under Argon at 0°C.

-

Add the solid DKP portion-wise (exothermic).

-

Reflux for 24–48h.

-

Fieser Workup (Crucial for Safety): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH4 used.

-

Filter the granular precipitate. The filtrate contains the chiral piperazine.

Section 3: Asymmetric Lithiation (C-H Functionalization)

For accessing non-natural side chains, the O'Brien Method is the gold standard. It utilizes the directing power of the N-Boc group to facilitate lithiation at the

Mechanistic Insight

The N-Boc group coordinates with sec-butyllithium (s-BuLi), directing deprotonation to the equatorial proton at C2. To induce enantioselectivity, a chiral diamine ligand (like (-)-sparteine or O'Brien's (+)-sparteine surrogate) is used.[3]

-

Thermodynamics: The lithiated species is configurationally stable at -78°C but can racemize or undergo ring fragmentation if warmed too quickly.

Visualization of the Lithiation Complex

Figure 2: Mechanistic flow of the O'Brien asymmetric lithiation strategy.

Validated Protocol (O'Brien Method)

Target: (R)-1-Boc-2-methylpiperazine

-

Reagent Prep: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolve N-Boc-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et2O. Cool to -78°C.[4][5]

-

Lithiation: Dropwise add s-BuLi (1.2 equiv, cyclohexane solution) over 20 mins.

-

Note: Maintain internal temperature below -70°C.[4]

-

-

Stir at -78°C for 4–5 hours to ensure complete deprotonation.

-

Trapping: Add Methyl Iodide (1.5 equiv) dropwise.

-

Stir for 1h at -78°C, then allow to warm slowly to RT overnight.

-

Purification: Quench with MeOH. Extract with Et2O. Flash chromatography is required to separate the product from the sparteine ligand (which can often be recovered).

Section 4: Emerging Technologies (SnAP Reagents)

The SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group offer a radical-based approach that constructs the piperazine ring from an aldehyde and an amine reagent.

Why this matters

Unlike the previous methods which modify existing rings or cyclize peptides, this method allows the C2 substituent to be derived entirely from an aldehyde . This opens up the vast library of commercially available aldehydes as starting materials.

Protocol Overview

-

Imine Formation: Condense an aldehyde with the SnAP-Pip reagent (amino-tributylstannane) in DCM with molecular sieves.

-

Cyclization: Treat the resulting imine with Copper(II) Triflate [Cu(OTf)2] and 2,6-lutidine.

-

Mechanism: The Cu(II) oxidizes the C-Sn bond to generate a carbon-centered radical, which cyclizes onto the imine (6-endo-trig).

Section 5: Comparative Data Analysis

| Feature | Chiral Pool (DKP) | Lithiation (O'Brien) | SnAP Reagents (Bode) |

| Source of Chirality | Amino Acid Starting Material | Chiral Ligand (Sparteine) | Chiral SnAP Reagent (or substrate control) |

| Step Count | High (4-5 steps) | Low (1-2 steps) | Low (2 steps) |

| Scalability | Excellent (kg scale) | Moderate (cryogenic limits) | Moderate (reagent cost) |

| Substituent Scope | Natural Amino Acid Side Chains | Alkyl, Allyl, Benzyl | Any group derived from Aldehydes |

| Key Risk | Racemization during cyclization | Moisture sensitivity / Temp control | Tin toxicity (purification required) |

References

-

O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. Link[3]

-

Luescher, M. U., & Bode, J. W. (2014).[6] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters. Link

-

Rossen, K., et al. (2021).[7] Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation. Organic Chemistry Frontiers. Link

-

Magriotis, P. A. (2020). Recent Progress toward the Asymmetric Synthesis of Carbon-Substituted Piperazine Pharmacophores. RSC Medicinal Chemistry. Link

-

Bode, J. W., et al. (2014).[6][8] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry. Link

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 锡甲酸钠试剂 [sigmaaldrich.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

Safety and Handling Protocol: tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

Executive Summary

This technical guide defines the safe handling, storage, and emergency response protocols for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1023301-73-6). As a chiral N-Boc-protected piperazine derivative, this compound serves as a critical scaffold in the synthesis of CNS-targeting APIs. Its handling requires a nuanced approach that balances standard organic safety with the specific preservation of its enantiomeric integrity and carbamate protecting group.

While classified primarily as an Irritant , the secondary amine functionality and potential for hydrolysis necessitate strict adherence to exposure controls. This guide moves beyond generic MSDS data, offering a causal analysis of hazards and self-validating handling workflows.

Chemical Identity & Physicochemical Profile[1][2]

The following data establishes the baseline for all downstream safety decisions.

| Property | Specification | Technical Note |

| Chemical Name | tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | (R)-enantiomer specificity is critical for biological activity. |

| CAS Number | 1023301-73-6 | Verify batch CoA against this specific isomer.[1] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | MW: 230.30 g/mol |

| Physical State | Colorless to light yellow liquid (or low-melting solid) | Viscosity may vary with temperature; prone to supercooling. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Avoid acidic solvents (e.g., unbuffered CHCl₃) to prevent Boc-cleavage. |

| pKa | ~8.04 (Calculated for secondary amine) | Basic character requires segregation from strong acids/oxidizers. |

Hazard Architecture (GHS Analysis)

We utilize a Risk-Based Approach rather than simple hazard listing. The primary risks stem from the compound's basicity and potential for tissue irritation.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Safety Insight

-

** amine Basicity:** The free secondary amine at position 4 is nucleophilic and basic. Upon contact with mucous membranes (eyes/lungs), it protonates, raising local pH and causing immediate irritation or chemical burns if exposure is prolonged.

-

Boc-Group Lability: While the tert-butoxycarbonyl (Boc) group is stable under basic conditions, exposure to strong acids (or acidic vapors) generates isobutylene and CO₂, releasing the more reactive (and potentially more toxic) free diamine.

-

Stereochemical Fragility: While not a direct safety hazard, exposure to extreme heat or strong bases could induce racemization at the C2 chiral center, rendering the material useless for asymmetric synthesis.

Strategic Handling Protocols

Engineering Controls & PPE Logic

Do not rely solely on PPE. The primary barrier must be containment.

-

Primary Control: All open-vessel manipulations (weighing, transfer) must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

-

Atmosphere: For long-term storage or bulk transfers, use an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the secondary amine.

PPE Selection Decision Matrix

The following logic gate determines the required Personal Protective Equipment based on operation scale.

Figure 1: PPE Selection Logic. Note that "Standard" implies incidental contact protection only.

Specific Operational Workflows

A. Weighing & Aliquoting (Viscous Liquid/Solid)

-

Challenge: The compound may exist as a viscous oil or a sticky solid. Static charge can cause scattering if solid; viscosity leads to dripping if liquid.

-

Protocol:

-

If solid/semi-solid, gently warm the container to 25-30°C (water bath) to liquefy for homogeneous sampling.

-

Use a positive displacement pipette or a glass syringe for transfer to avoid loss in tips.

-

Self-Validation: Verify no residue on the exterior of the source vial using a UV lamp (piperazines often fluoresce weakly or absorb UV) or simple wipe test before returning to storage.

-

B. Reaction Setup

-

Incompatibility: Strictly avoid contact with strong acids (HCl, TFA) unless deprotection is the intended step.

-

Order of Addition: Add the piperazine derivative last to solution if the reaction involves electrophiles, to control exotherms.

Storage & Stability Architecture

Proper storage is a safety function—degraded material often generates unpredictable impurities.

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Retards oxidative degradation and hydrolysis. |

| Atmosphere | Inert (Argon/Nitrogen) | Secondary amines are prone to N-oxidation or carbamate formation with atmospheric CO₂. |

| Container | Amber Glass | Protects from photochemical degradation (light sensitivity). |

| Segregation | Isolate from Acids | Prevents catastrophic deprotection and gas evolution (isobutylene). |

Shelf-Life Validation: Re-test purity (NMR/HPLC) every 12 months. If the visual appearance changes from colorless to dark yellow/brown, oxidation has occurred; purify before use.

Emergency Response System

In the event of exposure, immediate action mitigates long-term injury. This workflow prioritizes the "Irritant/Corrosive" nature of the amine functionality.

Figure 2: Emergency Response Triage.[4] Immediate dilution is key for amine exposures.

Fire Fighting Measures:

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazard: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon oxides). Firefighters must wear SCBA.

Waste Disposal & Compliance

Disposal must align with RCRA (USA) or local hazardous waste regulations.

-

Segregation: Classify as "Organic Base" or "Nitrogenous Waste." Do not mix with acidic waste streams (risk of exotherm/gas generation).

-

Neutralization: While not always required for small amounts, neutralizing with a dilute acid (e.g., 1M HCl) before disposal into the organic stream can prevent unexpected reactions in the waste drum, but this generates heat—perform with caution.

-

Container: Triple rinse empty vials with Methanol before disposal; treat rinsate as hazardous waste.

References

-

ChemicalBook. (2025).[2][4][6] tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate SDS & Properties. Retrieved from

-

Fisher Scientific. (2025).[2][4] Safety Data Sheet: 1-Boc-piperazine (Analogous Handling). Retrieved from

-

BLD Pharm. (2024). Product Safety: (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate. Retrieved from

-

PubChem. (2025).[4] Compound Summary: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[9] Retrieved from

-

Sigma-Aldrich. (2024). Handling and Storage of Boc-Protected Amines. Retrieved from

Sources

- 1. (R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate - CAS:1023301-73-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.es [fishersci.es]

- 8. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 9. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in Organic Solvents

Abstract

The selection of an appropriate solvent is a critical parameter in drug discovery and development, influencing reaction kinetics, purification efficiency, and the physicochemical properties of final formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for predicting and experimentally verifying the compound's solubility. We will delve into the molecular structure's influence on its interactions with various organic solvent classes, provide a robust, step-by-step protocol for empirical solubility determination, and present a logical workflow for solvent selection that aligns with both performance and sustainability goals. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.

Introduction: The Role of Solvent Selection in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), solvents are not merely inert media but active participants that can dictate reaction outcomes, crystal morphology, and impurity profiles. For a chiral intermediate like tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, understanding its solubility is paramount for several key operations:

-

Reaction Chemistry: Ensuring reactants are in the same phase is fundamental for efficient molecular collision and reaction. The solvent can also stabilize transition states or solubilize catalysts, directly impacting yield and stereochemical control.

-

Work-up and Extraction: Solubility differences between a desired compound and impurities in immiscible solvent systems are the basis for liquid-liquid extraction, a primary purification technique.

-

Crystallization and Purification: The process of crystallization relies on a solvent system where the compound has high solubility at an elevated temperature and low solubility upon cooling, allowing for the isolation of pure material.

-

Formulation: For preclinical and clinical studies, the ability to dissolve the compound in a suitable vehicle is essential for achieving desired bioavailability.

The pharmaceutical industry is also moving towards more sustainable practices, making solvent selection a balance of chemical efficiency, safety, and environmental impact.[1][2] Guides from regulatory bodies and industry consortia help chemists choose solvents that are not only effective but also less hazardous and more environmentally benign.[1][3]

Physicochemical Profile and Structural Analysis

To understand the solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, we must first analyze its molecular structure and inherent physicochemical properties.

Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [4][5] |

| Molecular Weight | 230.3 g/mol | [4][5] |

| Appearance | Colorless to light yellow Liquid | [5] |

| Predicted Boiling Point | 300.9 ± 17.0 °C | [5] |

| Predicted Density | 1.025 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 8.04 ± 0.40 | [5] |

Structural Features Influencing Solubility

The molecule's solubility is a composite of the contributions from its distinct functional groups. The interplay between these regions dictates its interaction with different solvent environments.

Caption: Key functional groups governing the solubility of the target molecule.

-

tert-Butoxycarbonyl (Boc) Group: This large, sterically hindered alkyl group is nonpolar and lipophilic. It significantly contributes to the molecule's solubility in nonpolar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane).

-

Piperazine Ring with Secondary Amine: The piperazine core contains a secondary amine (NH group), which is a key feature. This group is polar and can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen). This confers solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMF, DMSO). The basic nature of this nitrogen (predicted pKa ≈ 8.04) also allows for salt formation with acids, which dramatically increases aqueous solubility.[5]

-

Methoxymethyl Ether: The ether linkage (-CH₂-O-CH₃) is polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile. This serves as a starting point for experimental verification. The guiding principle is "like dissolves like," where solutes dissolve best in solvents with similar polarity and hydrogen bonding capabilities.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | Low to Medium | The lipophilic Boc group and alkyl backbone provide some affinity, but the polar piperazine and ether groups limit high solubility. Toluene may be a better solvent than alkanes due to π-π interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Medium to High | These solvents can accept hydrogen bonds and have moderate polarity, effectively solvating all parts of the molecule. DCM is often an excellent solvent for Boc-protected amines. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule, especially the polar piperazine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the secondary amine and ether oxygen. The alkyl portion of the alcohols also interacts favorably with the Boc group. |

| Aqueous | Water | Low | While the molecule has polar groups capable of hydrogen bonding with water, the large, nonpolar Boc group significantly reduces overall aqueous solubility. Solubility is expected to increase dramatically under acidic pH due to the protonation of the secondary amine. |

Experimental Protocol for Solubility Determination

Trustworthy and reproducible data requires a standardized experimental protocol. The following method is a robust, self-validating system for determining the solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate at a given temperature (e.g., room temperature, ~25°C).

Materials and Equipment

-

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

Step-by-Step Methodology

This protocol is based on the equilibrium solubility method, which is a gold standard for generating accurate solubility data.

Caption: Workflow for experimental equilibrium solubility determination.

-

Preparation of Stock Solution for Calibration:

-

Rationale: An accurate calibration curve is essential for quantifying the solute concentration in saturated solutions.

-

Procedure: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to create a stock solution of known concentration. Prepare a series of dilutions from this stock to create calibration standards.

-

-

Sample Preparation:

-

Rationale: To determine equilibrium solubility, a saturated solution must be created where excess solid is in equilibrium with the dissolved solute.

-

Procedure: Add an excess amount of the compound to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration. Record the exact mass. Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.[6]

-

-

Equilibration:

-

Rationale: Dissolution takes time to reach equilibrium. Agitation and temperature control are critical for reproducibility.

-

Procedure: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed to accurately measure the concentration of the saturated supernatant.

-

Procedure: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial.[7]

-

-

Quantification:

-

Rationale: HPLC analysis provides a precise measurement of the solute concentration.

-

Procedure: Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the range of the prepared calibration curve. Analyze the calibration standards and the diluted sample by HPLC.

-

-

Calculation:

-

Rationale: The final solubility value is calculated from the measured concentration and the dilution factor.

-

Procedure: Using the calibration curve, determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the test solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).

-

A Framework for Intelligent Solvent Selection

Choosing the right solvent extends beyond mere solubility. For drug development professionals, the decision must incorporate safety, health, environmental (SHE) considerations, and regulatory acceptance.[1]

Caption: Decision workflow for process solvent selection.

-

Define the Goal: Is the solvent for a reaction, extraction, or crystallization? Each application has different requirements. For crystallization, a solvent with a steep solubility-temperature curve is ideal.

-

Initial Screening (Solubility): Use the predicted and/or experimentally determined solubility data to identify a class of solvents that meets the primary requirement.

-

Secondary Screening (SHE & Regulatory): Cross-reference potential candidates with established solvent selection guides.[1][3] Prioritize "Recommended" or "Usable" solvents (e.g., ethanol, ethyl acetate, THF) over those that are "Undesirable" or "Banned" (e.g., dioxane, chloroform, benzene). Consider ICH Q3C limits for residual solvents in the final API.[8]

-

Experimental Validation: Perform small-scale experiments with the top 2-3 candidates to confirm performance in the actual process.

-

Process Optimization: Fine-tune parameters such as temperature, concentration, and anti-solvent addition to achieve the desired outcome efficiently and safely.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

tert-butyl 2-(MethoxyMethyl)piperazine-1-carboxylate. (n.d.). ChemBK. Retrieved from [Link].

-

Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved from [Link].

-

tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link].

-

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3. (n.d.). PubChem. Retrieved from [Link].

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link].

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development. Retrieved from [Link].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2024). Physical Chemistry Research. Retrieved from [Link].

-

Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved from [Link].

-

Solubility of Organic Compounds. (2023). University of Toronto Scarborough. Retrieved from [Link].

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link].

-

Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

-

Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. Retrieved from [Link].

Sources

- 1. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 4. chembk.com [chembk.com]

- 5. tert-butyl (2R)-2-(MethoxyMethyl)piperazine-1-carboxylate | 1023301-73-6 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

The Architecture of Vandetanib Synthesis: A Technical Guide to Key Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, Vandetanib (Caprelsa®) stands as a significant multi-kinase inhibitor, primarily targeting VEGFR2, EGFR, and RET-tyrosine kinases. Its clinical efficacy is intrinsically linked to its unique molecular structure, a substituted 4-anilinoquinazoline. The synthesis of such a targeted agent is a multi-step process, demanding precision and a deep understanding of the underlying chemical principles. This guide provides a comprehensive exploration of the core synthetic strategies for Vandetanib, with a particular focus on the preparation of its key intermediates. We will delve into the rationale behind the chosen synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in the field of medicinal chemistry and drug development.

I. Retrosynthetic Analysis: Deconstructing Vandetanib

A retrosynthetic approach to Vandetanib reveals two primary disconnection points around the central quinazoline scaffold. This leads to three key building blocks: the substituted aniline, the quinazoline core, and the piperidine side chain.

Caption: Retrosynthetic analysis of Vandetanib.

This analysis highlights the convergent nature of the most common synthetic strategies, where the key fragments are prepared separately and then coupled in the final stages.

II. Synthesis of the Quinazoline Core: A Tale of Two Routes

The substituted quinazoline ring is the cornerstone of Vandetanib's structure. Its synthesis is a critical phase of the overall process, with two primary methodologies being prevalent: the classical linear approach and a more contemporary convergent strategy employing a Dimroth rearrangement.

A. The Classical Linear Synthesis of the Quinazoline Core

This traditional approach commences with a suitably substituted anthranilic acid derivative and proceeds through a series of well-established reactions to construct the quinazoline ring system.

Caption: Classical linear synthesis of the quinazoline core.

1. Cyclization to form the Quinazolinone Intermediate:

The initial step involves the cyclization of an anthranilamide or a related derivative to form the quinazolinone ring. A common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide.

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

| Reagent/Solvent | Molar Equiv. | Quantity |

| 2-Amino-4,5-dimethoxybenzoic acid | 1.0 | 19.7 g |

| Formamide | - | 100 mL |

Procedure:

-

A mixture of 2-amino-4,5-dimethoxybenzoic acid in formamide is heated to 180°C for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then ethanol to afford 6,7-dimethoxyquinazolin-4(3H)-one as a white solid.

2. Chlorination of the Quinazolinone:

The next crucial step is the conversion of the 4-oxo group to a 4-chloro group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The 4-chloroquinazoline is a key intermediate as the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

| Reagent/Solvent | Molar Equiv. | Quantity |

| 6,7-Dimethoxyquinazolin-4(3H)-one | 1.0 | 20.6 g |

| Thionyl chloride | - | 150 mL |

| N,N-Dimethylformamide (DMF) | catalytic | 3 drops |

Procedure:

-

To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in thionyl chloride, a catalytic amount of DMF is added.

-

The mixture is heated to reflux for 3 hours, during which the solid dissolves.

-

The excess thionyl chloride is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove any remaining thionyl chloride.

-

The resulting solid is triturated with diethyl ether and filtered to give 4-chloro-6,7-dimethoxyquinazoline.

3. Selective Demethylation:

For the attachment of the piperidine side chain via an ether linkage, a free hydroxyl group at the 7-position is required. This necessitates the selective demethylation of the 7-methoxy group. This can be a challenging step due to the presence of the 6-methoxy group. Various reagents can be employed for this purpose, such as boron tribromide (BBr₃) or pyridine hydrochloride.

Experimental Protocol: Synthesis of 4-Chloro-7-hydroxy-6-methoxyquinazoline

| Reagent/Solvent | Molar Equiv. | Quantity |

| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | 22.4 g |

| Pyridine hydrochloride | 3.0 | 34.6 g |

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline and pyridine hydrochloride is heated to 180-190°C for 2 hours.

-

The reaction mixture is cooled to 100°C and quenched by the slow addition of water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-7-hydroxy-6-methoxyquinazoline.

B. The Convergent Approach via Dimroth Rearrangement

A more recent and efficient synthesis of the quinazoline core of Vandetanib utilizes a microwave-assisted Dimroth rearrangement. This route offers several advantages, including fewer steps and milder reaction conditions.

Caption: Convergent synthesis of the quinazoline core via Dimroth rearrangement.

This elegant strategy commences with commercially available 4-hydroxy-3-methoxybenzonitrile and proceeds through a series of transformations to construct the quinazoline ring in a convergent manner. The key step is the microwave-irradiated Dimroth rearrangement of a guanidine intermediate to form the 4-aminoquinazoline core. This approach avoids the harsh chlorination conditions of the classical route.

III. Synthesis of the Piperidine Side Chain

The 1-methyl-4-(hydroxymethyl)piperidine side chain is crucial for Vandetanib's pharmacokinetic profile. Its synthesis is typically straightforward, often starting from a commercially available piperidine derivative.

Caption: Synthesis of the piperidine side chain.

Experimental Protocol: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidine

| Reagent/Solvent | Molar Equiv. | Quantity |

| Ethyl 1-methylpiperidine-4-carboxylate | 1.0 | 17.1 g |

| Lithium aluminum hydride (LiAlH₄) | 1.5 | 5.7 g |

| Diethyl ether | - | 200 mL |

Procedure:

-

A solution of ethyl 1-methylpiperidine-4-carboxylate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the careful addition of water, followed by 15% aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 1-methyl-4-(hydroxymethyl)piperidine as a colorless oil.

IV. Final Assembly: The Endgame of Vandetanib Synthesis

The final stages of Vandetanib synthesis involve the coupling of the key intermediates. The order of these coupling reactions can vary, but a common strategy involves the etherification of the quinazoline core with the piperidine side chain, followed by the SNAr reaction with the substituted aniline.

1. Etherification:

The 7-hydroxy group of the quinazoline core is coupled with the piperidine side chain, which is typically activated as a tosylate or a halide.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

| Reagent/Solvent | Molar Equiv. | Quantity |

| 4-Chloro-7-hydroxy-6-methoxyquinazoline | 1.0 | 21.1 g |

| 1-Methyl-4-(tosyloxymethyl)piperidine | 1.2 | 33.9 g |

| Potassium carbonate | 3.0 | 41.4 g |

| N,N-Dimethylformamide (DMF) | - | 200 mL |

Procedure:

-

A mixture of 4-chloro-7-hydroxy-6-methoxyquinazoline, 1-methyl-4-(tosyloxymethyl)piperidine, and potassium carbonate in DMF is heated to 80°C for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline.

2. Nucleophilic Aromatic Substitution (SNAr):

The final step is the coupling of the 4-chloroquinazoline intermediate with 4-bromo-2-fluoroaniline. This SNAr reaction is the key bond-forming step that introduces the anilino moiety of Vandetanib.

Experimental Protocol: Synthesis of Vandetanib

| Reagent/Solvent | Molar Equiv. | Quantity |

| 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | 1.0 | 32.4 g |

| 4-Bromo-2-fluoroaniline | 1.1 | 20.9 g |

| Isopropanol | - | 300 mL |

| Hydrochloric acid (in isopropanol) | catalytic | - |

Procedure:

-

A mixture of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline and 4-bromo-2-fluoroaniline in isopropanol is heated to reflux.

-

A catalytic amount of hydrochloric acid in isopropanol is added, and the mixture is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with isopropanol and then diethyl ether to give Vandetanib hydrochloride.

-

The free base can be obtained by neutralization with a suitable base.

V. Conclusion

The synthesis of Vandetanib is a testament to the power of modern synthetic organic chemistry. While the classical linear approach provides a reliable route to the key quinazoline intermediate, newer convergent strategies, such as those employing the Dimroth rearrangement, offer increased efficiency and milder reaction conditions. A thorough understanding of the synthesis of the key intermediates – the quinazoline core and the piperidine side chain – is paramount for any researcher or professional involved in the development of this important anti-cancer agent. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the synthesis and further exploration of Vandetanib and related kinase inhibitors.

VI. References

-

Synthesis of anticancer drug vandetanib. (2015). ResearchGate. [Link]

-

An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). Bradford Scholars. [Link]

-

An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). PMC. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. [Link]

-

Preparation method of vandetanib impurity. (2014). Google Patents.

-

Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents.

-

The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.

-

Preparation method of vandetanib. (2014). Google Patents.

-

Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). MDPI. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC. [Link]

-

Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (2014). Google Patents.

-

4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same. (2012). Google Patents.

-

Preparation method of quinazoline-4(3H)-ketone and application. (2014). Google Patents.

-

Vandetanib derivatives. (2013). Google Patents.

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2021). ResearchGate. [Link]

-

N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide. (n.d.). PubChem. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2021). PMC. [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005). ACS Publications. [Link]

-

4-Chloro-6,7-dimethoxyquinoline. (2011). ResearchGate. [Link]

Methodological & Application

Application Note: High-Fidelity Use of tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in Medicinal Chemistry

Executive Summary

This guide details the strategic application of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate** (CAS: 1023301-73-6) as a chiral building block. Unlike achiral piperazines, this scaffold introduces a defined stereocenter and a polar ether side chain, offering three critical advantages in drug design:

-

"Escape from Flatland": Increases Fsp³ character, improving solubility and target selectivity.

-

Metabolic Stability: The methoxymethyl ether is generally more resistant to oxidative metabolism than its hydroxymethyl precursor.

-

Orthogonal Protection: The N1-Boc group allows for immediate, regioselective diversification at the N4 position.

This document provides validated protocols for N4-arylation, controlled deprotection, and enantiomeric purity analysis.

Physicochemical Profile

Molecule: tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate[1][2][3]

| Property | Value | Relevance |

| CAS Number | 1023301-73-6 | Unique Identifier |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Stoichiometry calculations |

| Molecular Weight | 230.31 g/mol | Reagent mass calculations |

| Chirality | (2R) | Enantiopure synthesis |

| pKa (Calc) | ~8.7 (N4-H) | Basic enough for nucleophilic attacks; protonated at physiological pH |

| LogP (Calc) | ~1.2 | Moderate lipophilicity; good for CNS penetration design |

Strategic Workflow

The primary utility of this scaffold lies in its ability to serve as a "linker" between two pharmacophores. The standard workflow involves functionalizing the free N4 amine, removing the Boc group, and then functionalizing the N1 amine.

Workflow Diagram

Caption: General synthetic workflow for converting the chiral scaffold into a bioactive ligand.

Validated Experimental Protocols

Protocol A: Regioselective N4-Arylation (SNAr)

Objective: Attach an aryl/heteroaryl ring to the N4 position. This is a common first step in synthesizing kinase inhibitors. Mechanism: Nucleophilic aromatic substitution. The secondary amine at N4 acts as the nucleophile.

Reagents:

-

Scaffold (1.0 equiv)

-

Aryl Fluoride/Chloride (1.1 equiv) - Must have electron-withdrawing groups (e.g., -NO₂, -CN, Pyridine).

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMSO or DMF (Anhydrous)

Procedure:

-

Dissolution: In a dry vial, dissolve 1.0 equiv of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in DMSO (0.2 M concentration).

-

Base Addition: Add 2.5 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT).

-

Electrophile Addition: Add 1.1 equiv of the aryl halide.

-

Reaction: Heat to 80°C–100°C. Monitor via LCMS.

-

Validation Check: Reaction is typically complete when the starting material peak (m/z 231 [M+H]⁺) disappears.

-

-

Work-up: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMSO), and 1x with brine. Dry over Na₂SO₄.[4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The (2R)-methoxymethyl group creates steric bulk near N1. While N1 is Boc-protected, this bulk also influences the conformation of the piperazine ring, often forcing it into a chair conformation that makes the N4 lone pair highly accessible for nucleophilic attack.

Protocol B: Controlled Boc-Deprotection

Objective: Remove the N1 protecting group without affecting the ether side chain or racemizing the stereocenter.

Reagents:

-

Trifluoroacetic Acid (TFA)[5]

-

Dichloromethane (DCM)[5]

-

Scavenger (Triethylsilane - optional, if carbocation sensitive groups are present)

Procedure:

-

Preparation: Dissolve the N4-substituted intermediate in DCM (0.1 M). Cool to 0°C.[5]

-

Acidification: Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

-

Validation Check: CO₂ gas evolution will cease. LCMS should show mass shift of -100 Da (Loss of Boc).

-

-

Quenching (Critical): Concentrate in vacuo (do not heat above 40°C). Co-evaporate with toluene 3x to remove residual TFA.

-

Free Basing: If the next step requires a free amine, redissolve in DCM and wash with Saturated NaHCO₃.

Caution: Avoid using strong Lewis acids (like BBr₃) for deprotection, as they may cleave the methoxymethyl ether.

Protocol C: Enantiomeric Purity Validation (Chiral HPLC)

Objective: Ensure the (2R) stereocenter remained intact during downstream chemistry.

Method Parameters:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Reference: Compare against a racemic standard (synthesized by mixing (2R) and (2S) starting materials).

Application Logic: Why This Scaffold?

Decision Tree for Scaffold Selection

Use the following logic to determine if this specific building block is appropriate for your target.

Caption: Selection logic for choosing the methoxymethyl-substituted scaffold over standard piperazine.

Mechanistic Justification

-

Solubility: The methoxymethyl group acts as a hydrogen bond acceptor but not a donor. This disrupts crystal lattice packing compared to simple alkyl piperazines, often enhancing aqueous solubility of the final drug candidate.

-

Selectivity: In kinase inhibitors, the (2R) substituent often projects into the solvent-exposed region or a specific ribose-binding pocket, providing selectivity over off-target kinases that cannot accommodate the steric bulk.

References

-

ChemicalBook. (2025). tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate Product Properties. Retrieved from

-

National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from

-

BenchChem. (2025).[5] Protocols for the Deprotection of the Boc Group from N-Boc-piperazine Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[6] Retrieved from

-

Royal Society of Chemistry. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.[7] Retrieved from

Sources

- 1. (R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate - CAS:1023301-73-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-butyl (2R)-2-(MethoxyMethyl)piperazine-1-carboxylate | 1023301-73-6 [chemicalbook.com]

- 3. tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate [myskinrecipes.com]

- 4. jgtps.com [jgtps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 7. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Reaction of tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-carboxylate with Electrophiles

Introduction: A Chiral Building Block of Strategic Importance

tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold, frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility and oral bioavailability. The presence of a stereocenter at the C2 position, decorated with a methoxymethyl group, offers a handle for introducing molecular complexity and chirality, which is often crucial for target-specific interactions. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen effectively deactivates it, allowing for selective functionalization of the more nucleophilic N4 nitrogen with a variety of electrophiles. This document provides a detailed guide to the common reactions of this chiral piperazine derivative with electrophiles, offering insights into the underlying principles and step-by-step protocols for its application in synthesis.

Molecular Structure and Reactivity Considerations

The reactivity of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is primarily governed by the secondary amine at the N4 position. The Boc group at N1 significantly reduces the nucleophilicity of this nitrogen due to the electron-withdrawing nature of the carbonyl group. Consequently, the N4 nitrogen is the primary site of reaction with electrophiles. The (2R)-2-(methoxymethyl) substituent is not expected to significantly alter the inherent nucleophilicity of the N4 nitrogen. However, its steric bulk, although modest, may influence the kinetics of the reaction with particularly bulky electrophiles. The stereocenter at C2 is stable and is not expected to be affected by reactions occurring at the distal N4 position.

Core Reactions and Protocols

The functionalization of the N4 position of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate can be achieved through several common classes of reactions. The following sections detail the principles and provide representative protocols for N-alkylation, N-acylation, N-sulfonylation, and reductive amination.

N-Alkylation: Forging Carbon-Nitrogen Bonds

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine core. The reaction typically proceeds via a nucleophilic substitution mechanism, where the N4 amine attacks an alkyl halide or a related electrophile. A base is generally required to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the generated acid without competing in the alkylation reaction. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents.

-

Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. For reactive halides like benzyl bromide or alkyl iodides, the reaction can often be performed at room temperature. Less reactive halides may require heating to achieve a reasonable reaction rate.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol is adapted from general procedures for the N-alkylation of N-Boc-piperazine.[1]

Diagrammatic Workflow of N-Alkylation

Caption: Workflow for the N-alkylation of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | 230.32 | 1.0 | 1.0 |

| Alkyl Halide (R-X) | Varies | 1.1 - 1.5 | 1.1 - 1.5 |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19/129.24 | 1.5 - 2.0 | 1.5 - 2.0 |

| Dimethylformamide (DMF) or Acetonitrile (ACN) | - | - | - |

Procedure:

-

To a stirred solution of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous DMF or ACN (0.1-0.2 M), add the base (TEA or DIPEA, 1.5-2.0 eq.).

-

Add the alkyl halide (1.1-1.5 eq.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N-Acylation: Introduction of Carbonyl Functionality

N-acylation is a reliable method for introducing acyl groups to the N4 position, forming a stable amide bond. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are commonly used.

-

Base: A non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic acylating agent. Pyridine can also be used as both a base and a solvent.

-

Temperature: Acylation reactions are often exothermic and are typically performed at 0 °C to room temperature to control the reaction rate and minimize side product formation.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol is based on standard acylation procedures for secondary amines.

Diagrammatic Workflow of N-Acylation

Caption: Workflow for the N-acylation of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | 230.32 | 1.0 | 1.0 |

| Acyl Chloride (RCOCl) | Varies | 1.1 - 1.2 | 1.1 - 1.2 |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19/129.24 | 1.2 - 1.5 | 1.2 - 1.5 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | - |

Procedure:

-